N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-propanamide
Overview
Description
N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-propanamide is an organic compound that belongs to the class of amides This compound features a complex structure with multiple functional groups, including an amine, methoxy, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the amine group: Starting with a precursor containing a nitro group, reduction reactions using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions can convert the nitro group to an amine.
Methoxylation: Introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Phenoxy group attachment: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the aromatic ring.
Amide bond formation: The final step involves coupling the amine with a carboxylic acid derivative (such as an acid chloride or ester) to form the amide bond, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-propanamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group might yield nitroso or nitro compounds, while reduction of the amide bond could produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2-methoxyphenyl)-2-(4-methylphenoxy)-propanamide
- N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide
- N-(5-Amino-2-methoxyphenyl)-2-(4-fluorophenoxy)-propanamide
Uniqueness
N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-propanamide is unique due to the specific combination of functional groups and their positions on the aromatic rings. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
Overview
N-(5-Amino-2-methoxyphenyl)-2-(4-ethylphenoxy)-propanamide is a complex organic compound belonging to the class of amides. Its structure includes significant functional groups such as an amine, methoxy, and phenoxy groups, which contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various biological pathways.
- Molecular Formula : C18H22N2O3
- Molecular Weight : 314.39 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activities and signal transduction pathways, potentially leading to therapeutic effects in various conditions.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and affecting cellular responses.
- Neurite Outgrowth Promotion : Similar compounds have been shown to enhance neurite outgrowth in neuronal cultures, suggesting a neurotropic effect that could be explored further.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, contributing to the exploration of new antimicrobial agents.
Neurotropic Effects
In studies involving neuronal cultures, compounds similar to this compound have demonstrated the ability to stimulate neurite outgrowth. For example, treatments with related compounds have shown significant enhancements in neurite length and branching in PC12 cells, indicating potential applications in neurodegenerative diseases.
Case Studies and Research Findings
- Neurite Outgrowth Enhancement :
- Antitumor Activity :
-
Enzyme Interaction Studies :
- The compound has been used as a building block for synthesizing more complex molecules aimed at studying enzyme interactions and protein modifications, which are critical for understanding its therapeutic potential .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
N-(5-amino-2-methoxyphenyl)propanamide | Similar base structure | Enzyme interactions | Used as a building block |
N-(5-amino-2-methoxyphenyl)-2-(3-methylphenoxy)-propanamide | Additional phenoxy group | Enhanced receptor binding | Potential for increased efficacy |
N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide | Chlorophenoxy substitution | Varying biological effects | Investigated for different therapeutic applications |
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-ethylphenoxy)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-4-13-5-8-15(9-6-13)23-12(2)18(21)20-16-11-14(19)7-10-17(16)22-3/h5-12H,4,19H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRSKBKUPSSGBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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